molecular formula C12H8N4O2 B14422343 3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 86969-29-1

3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B14422343
CAS No.: 86969-29-1
M. Wt: 240.22 g/mol
InChI Key: NMGHSTDQIGIUKH-UHFFFAOYSA-N
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Description

3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a nitroso group attached to the pyrazolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole. This intermediate is then reacted with formamide to yield 2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one. The final step involves the nitrosation of the compound using nitrous acid to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular signaling pathways, ultimately leading to cell death in cancer cells. The compound’s ability to inhibit receptor tyrosine kinases, such as FLT3, is particularly noteworthy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-phenylpyrazolo[1,5-a]pyrimidine
  • 3,5-Diamino-4-phenylpyrazole
  • 2-Phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Uniqueness

3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that lack the nitroso functionality .

Properties

86969-29-1

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

3-nitroso-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C12H8N4O2/c17-9-6-7-13-12-11(15-18)10(14-16(9)12)8-4-2-1-3-5-8/h1-7,14H

InChI Key

NMGHSTDQIGIUKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NC=CC(=O)N3N2)N=O

Origin of Product

United States

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